
Application Notes and Protocols for Urea-
Gradient Protein Refolding

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Urea

Cat. No.: B10753951 Get Quote
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Professionals
These application notes provide a comprehensive guide to refolding proteins from inclusion

bodies using urea-gradient techniques. The protocols detailed below are designed to offer a

starting point for optimization, as the ideal refolding conditions are highly dependent on the

specific protein of interest.

Proteins overexpressed in bacterial systems, such as E. coli, often accumulate as insoluble

aggregates known as inclusion bodies. While this can yield a high concentration of the target

protein, it is in a non-native, inactive state. To obtain functional protein, these inclusion bodies

must be solubilized using a denaturant, typically urea or guanidine hydrochloride, and then

refolded into their native conformation. A gradual reduction of the denaturant concentration is

crucial to prevent aggregation and promote proper folding. Urea-gradient refolding

accomplishes this by slowly decreasing the urea concentration, allowing the protein to refold in

a more controlled manner.

This guide covers three common methods for achieving a urea gradient: on-column refolding,

stepwise dialysis, and size-exclusion chromatography (SEC). Each method offers distinct

advantages and may be more suitable for certain proteins and downstream applications.
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Inclusion Body Solubilization
This is the initial step for all subsequent refolding protocols.

Harvest and Lyse Cells: Centrifuge the bacterial culture to pellet the cells. Resuspend the

cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA). Lyse

the cells using methods such as sonication or high-pressure homogenization.

Wash Inclusion Bodies: Centrifuge the cell lysate at high speed (e.g., 10,000 x g for 15

minutes at 4°C) to pellet the inclusion bodies.[1] Wash the pellet multiple times with a wash

buffer (e.g., lysis buffer containing a mild detergent like 0.5% Triton X-100) to remove

contaminating proteins and cellular debris.

Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer

containing a high concentration of urea (typically 6-8 M).[2] This buffer should also contain a

reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), if the protein has

disulfide bonds. Incubate with gentle agitation until the pellet is fully dissolved.

Clarification: Centrifuge the solubilized protein solution at high speed to remove any

remaining insoluble material. The clarified supernatant containing the denatured protein is

now ready for refolding.

On-Column Refolding (using Ni-NTA as an example for
His-tagged proteins)
This method combines purification and refolding in a single chromatographic step.[3]

Column Equilibration: Equilibrate a Ni-NTA affinity column with binding buffer containing 8 M

urea.

Protein Binding: Load the clarified, solubilized protein onto the equilibrated column.

Urea Gradient Wash: Wash the column with a linear gradient of decreasing urea
concentration, from the initial binding buffer (8 M urea) to a refolding buffer with no urea.[3]

This gradient should be applied slowly to allow for gradual refolding of the protein while it is

bound to the resin. A typical gradient might be over 10-20 column volumes (CVs).[1]
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Elution: Elute the now refolded protein from the column using an elution buffer containing

imidazole.

Buffer Exchange: The eluted protein may need to be buffer-exchanged into a final storage

buffer using dialysis or a desalting column.

Stepwise Dialysis
This is a simple and widely used method for gradually removing urea.[4]

Preparation: Place the solubilized protein into a dialysis bag with an appropriate molecular

weight cutoff (MWCO).[5]

Dialysis Steps: Submerge the dialysis bag in a large volume of refolding buffer containing a

lower concentration of urea (e.g., 6 M). Allow this to equilibrate for several hours (typically 4

hours to overnight) at 4°C with gentle stirring.

Gradient Reduction: Sequentially move the dialysis bag to buffers with progressively lower

urea concentrations (e.g., 4 M, 2 M, 1 M, and finally 0 M urea).[5] Allow for complete

equilibration at each step.

Final Dialysis: Perform a final dialysis step against the desired final storage buffer without

urea.

Concentration: The refolded protein may need to be concentrated using an appropriate

method.

Urea-Gradient Size-Exclusion Chromatography (SEC)
This technique uses a chromatography system to create a continuous urea gradient.[6][7][8]

System Setup: Use a chromatography system capable of generating a linear gradient.

Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 75) with a

refolding buffer containing no urea.

Sample Injection: Inject the solubilized protein into the column.
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Gradient Elution: As the protein enters the column, apply a decreasing linear urea gradient

from a high concentration (e.g., 8 M) down to 0 M.[9] The protein will travel through this

gradient, allowing for gradual refolding as the urea concentration decreases.

Fraction Collection: Collect fractions as the protein elutes from the column. The refolded

protein should be in the fractions corresponding to its native molecular weight.

Analysis: Analyze the collected fractions for protein concentration and activity to identify the

successfully refolded protein.

Quantitative Data Summary
Parameter

On-Column
Refolding (Ni-NTA)

Stepwise Dialysis Urea-Gradient SEC

Initial Urea

Concentration
6-8 M 6-8 M 6-8 M

Final Urea

Concentration
0 M 0 M 0 M

Typical Protein

Concentration

Dependent on column

capacity
0.1 - 1.0 mg/mL < 20 mg/mL[2]

Refolding Time 1-4 hours 24-72 hours 30-60 minutes

Reported Refolding

Yield

Variable, protein-

dependent
14% (for OPH)[5]

Up to 90% (for

Lysozyme)[8]
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Buffer Type Components

Lysis Buffer
50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM

EDTA

Inclusion Body Wash Buffer
50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5%

Triton X-100

Solubilization Buffer
50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 6-8 M

Urea, 5-10 mM DTT or BME

On-Column Binding Buffer
20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 8 M

Urea, 5 mM Imidazole

On-Column Refolding Buffer
20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 0 M

Urea, 5 mM Imidazole

On-Column Elution Buffer
20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 250-500

mM Imidazole

Dialysis/SEC Refolding Buffer
50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1-2 mM

GSH, 0.1-0.2 mM GSSG

Refolding Additives (Optional) 0.4 M L-Arginine, 10% Glycerol

Experimental Workflow and Signaling Pathway
Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inclusion Body Preparation

Refolding Methods

Analysis and Final Product

Cell Harvest

Cell Lysis

Inclusion Body Washing

Solubilization (8M Urea)

Clarification (Centrifugation)

On-Column Refolding Stepwise Dialysis Urea-Gradient SEC

Further Purification (Optional)

Functional/Activity Assay

Biophysical Characterization (e.g., CD, DLS)

Folded, Active Protein

Click to download full resolution via product page

Caption: Workflow for Urea-Gradient Protein Refolding.
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Caption: Simplified Protein Refolding Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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